molecular formula C27H30O10 B191561 Baohuoside I CAS No. 113558-15-9

Baohuoside I

Numéro de catalogue: B191561
Numéro CAS: 113558-15-9
Poids moléculaire: 514.5 g/mol
Clé InChI: NGMYNFJANBHLKA-LVKFHIPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Enzymatic Hydrolysis: The Dominant Industrial Methodology

β-Glucosidase-Mediated Conversion of Icariin

The enzymatic cleavage of icariin (C₃₃H₄₀O₁₅) to Baohuoside I via β-glucosidase is the most widely adopted method due to its specificity and scalability. Source details a protocol where 2 g icariin (95.7% purity) dissolved in 50% ethanol is combined with β-glucosidase in aqueous solution, achieving a 98.5% conversion rate at 37°C over 6 hours. Critically, ethanol concentration must be maintained at 30% to stabilize enzyme activity while preventing protein denaturation . Comparative trials showed that omitting ethanol reduced conversion to 36.3%, underscoring the solvent’s role in substrate solubility .

Biphasic Systems for Enhanced Efficiency

Source introduces a breakthrough biphasic system using ethyl acetate (EtOAc) and acetic acid-sodium acetate buffer (5:1 v/v) to partition products and enzymes. This configuration increased substrate loading to 50 mg/mL—2.5 times higher than conventional aqueous systems—while achieving 99.92% conversion in 2 hours at 60°C . The organic phase facilitates continuous product extraction, minimizing feedback inhibition and enabling enzyme reuse for two cycles without efficiency loss .

Table 1: Comparative Performance of Enzymatic Hydrolysis Systems

ParameterMonophasic Aqueous Biphasic EtOAc/Buffer
Conversion Rate (%)98.599.92
Temperature (°C)3760
Reaction Time (h)62
Substrate Loading20 mg/mL50 mg/mL
Enzyme ReusabilityNone2 cycles

Acid Hydrolysis: Rapid but Limited by Byproducts

While sulfuric and hydrochloric acids can hydrolyze icariin’s glucose moiety, this method faces challenges in selectivity. Source notes that 0.5 M HCl at 80°C for 4 hours yields 85% this compound but generates deglycosylated byproducts like icaritin . Neutralization and purification steps complicate scalability, rendering acid hydrolysis inferior to enzymatic approaches for pharmaceutical-grade production .

Biotransformation: Emerging Microbial Strategies

Bacterial and fungal strains expressing β-glucosidase offer an eco-friendly alternative. Aspergillus niger cultures incubated with icariin at 30°C for 48 hours achieved 92% conversion, though fermentation times limit industrial adoption . Genetic engineering to overexpress thermostable β-glucosidases could address this bottleneck .

Nanoscale Formulations to Enhance Bioavailability

Phospholipid Complexation

Source developed a this compound-phospholipid complex (1:1 molar ratio) using high-pressure homogenization. The 200 nm particles exhibited 3.2-fold higher oral bioavailability in rats compared to free compound, attributed to enhanced lymphatic uptake . DSC and TEM confirmed stable complex formation, with no recrystallization during 6-month storage .

Table 2: Pharmacokinetic Parameters of this compound Formulations

FormulationCₘₐₓ (μg/mL)Tₘₐₓ (min)AUC₀–₁₂ₕ (μg·min/mL)
Free Compound 8.760980
200 nm Complex 28.1903,150

Industrial-Scale Purification Techniques

Macroporous Resin Chromatography

Post-hydrolysis mixtures are typically purified using AB-8 resin, with ethanol-water gradients eluting this compound at 50% ethanol . This achieves >95% purity, though tween additives may be required to prevent precipitation during concentration .

Solvent Partitioning

Ethyl acetate extraction followed by silica gel chromatography (hexane:chloroform 1:2) yields 98% pure product, but solvent costs necessitate closed-loop recycling systems .

Analytical Validation Protocols

HPLC-MS Quantification

A Zorbax SB-C18 column (4.6 × 250 mm, 5 μm) with 0.05% formic acid/acetonitrile gradient elutes this compound at 28.8 minutes . Positive-ion ESI-MS detects the [M+H]⁺ ion at m/z 515.76→369.87, while carbamazepine (m/z 237→194) serves as the internal standard .

DSC and XRD for Solid-State Characterization

Endothermic peaks at 168°C confirm amorphous complex formation, eliminating polymorphic variability risks in tablets .

Analyse Des Réactions Chimiques

Biotransformation of Icariin to Baohuoside I

This compound is synthesized via β-glucosidase-mediated hydrolysis of icariin . Two novel GH1 β-glucosidases (DCF-bgl-26 and DCF-bgl-27) efficiently catalyze this reaction under optimal conditions:

Reaction Conditions

  • Temperature : 45°C (DCF-bgl-26) and 55°C (DCF-bgl-27) .
  • pH : 5.5–6.0 for both enzymes .
  • Conversion Efficiency : Complete conversion of icariin to this compound within 30 minutes .

Mechanism :
The enzymes cleave the glycosidic bond in icariin, releasing this compound. This pathway is critical for industrial production of this compound .

Metabolic Interaction with Tofacitinib

This compound inhibits tofacitinib metabolism by interacting with CYP3A4, a key cytochrome P450 enzyme .

Pharmacokinetic Data

ParameterControl GroupMultiple-Dose GroupSingle-Dose Group
AUC (0-T) (μg/L·h)2559.54 ± 868.125174.25 ± 1070.31*3279.76 ± 437.62
Clearance (CL)3.14 ± 0.811.42 ± 0.34*2.64 ± 0.51
Significant difference (p < 0.05) .

Mechanism :
this compound binds arginine at position 106 of CYP3A4 via hydrogen bonding, reducing enzyme activity . This interaction delays tofacitinib elimination, increasing its bioavailability .

Phospholipid Complex Formation

This compound forms complexes with phospholipids to enhance solubility and bioavailability .

Physicochemical Properties

  • Particle Size : 100–200 nm (optimized for drug delivery) .
  • Entrapment Efficiency : >90% .

Mechanism :
Phospholipids stabilize this compound through hydrophobic interactions, improving its aqueous solubility .

Degradation Pathways

This compound undergoes structural degradation under oxidative stress .

Key Metabolites

  • Baohuoside II : Resulting from methylation loss on the R1 group .
  • 2″-O-Rhamnosyl Icariside II : Intermediate in icariin-to-baohuoside I conversion .

Toxicity :
High concentrations (>32 µg/mL) of this compound and its metabolites induce mitochondrial dysfunction and oxidative stress .

CXCL1 Modulation in Cancer Microenvironments

This compound suppresses CXCL1 release from apoptotic cancer cells, mitigating chemoresistance .

Mechanism :

  • Binding : Inhibits flotillin 2 (FLOT2) interaction with RAB31, blocking intraluminal vesicle formation .
  • Pathway : Downregulates PD-L1 signaling in tumor-associated macrophages (TAMs) .

Enzymatic Stability

This compound exhibits stability under physiological conditions but is susceptible to enzymatic hydrolysis .

Half-Life :

  • In vitro : 12–24 hours in rat liver microsomes .
  • In vivo : 1.86–3.33 hours in rats .

Applications De Recherche Scientifique

Baohuoside I has a wide range of scientific research applications:

Activité Biologique

Baohuoside I (BHS) is a natural prenylflavonoid primarily derived from Herba Epimedii, known for its diverse biological activities, particularly in cancer treatment and bone health. This article synthesizes current research findings on BHS, emphasizing its mechanisms of action, therapeutic potential, and cytotoxic effects across various cancer types.

Chemical Structure and Properties

This compound is characterized by a complex structure typical of flavonoids, which contributes to its biological activities. The compound has been shown to interact with various cellular pathways, impacting processes such as apoptosis, autophagy, and inflammation.

  • Cancer Chemosensitization :
    • Breast Cancer : BHS enhances the sensitivity of triple-negative breast cancer (TNBC) cells to paclitaxel by modulating the release of extracellular vesicles (EVs) that promote chemoresistance. It reduces C-X-C motif chemokine ligand 1 (CXCL1) levels in EVs, thereby inhibiting macrophage polarization and tumor metastasis in vivo .
    • Ovarian Cancer : In cisplatin-resistant ovarian cancer cells, BHS suppresses autophagy by downregulating the HIF-1α/ATG5 axis, thereby enhancing cell sensitivity to chemotherapy .
  • Hepatocellular Carcinoma :
    • BHS exhibits significant anti-proliferative effects on QGY7703 hepatocellular carcinoma cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. The compound's toxicity was confirmed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for liver cancer .
  • Osteoclastogenesis Inhibition :
    • BHS has been shown to inhibit osteoclast differentiation and activity, providing protective effects against ovariectomy-induced bone loss in mice. This action is mediated through the MAPK and NF-kB pathways, highlighting its role in bone health .

Cytotoxicity Studies

Research has indicated varying cytotoxic effects of BHS depending on concentration and cell type:

  • In an experiment involving HL-7702 and HepG2 cells, BHS demonstrated significant cytotoxicity at high concentrations (32 μg/mL), correlating with increased oxidative stress and apoptosis induction .
  • A detailed study showed that BHS could decrease mitochondrial membrane potential (MMP) and increase markers of oxidative stress like malondialdehyde (MDA) at specific concentrations .

Case Study 1: Breast Cancer

A recent study explored the role of BHS in TNBC treatment. The findings indicated that BHS not only sensitized cancer cells to paclitaxel but also inhibited tumor metastasis by altering EV signaling pathways. This suggests a dual role of BHS in enhancing chemotherapy efficacy while simultaneously mitigating adverse metastatic processes .

Case Study 2: Ovarian Cancer

In another study focusing on ovarian cancer, BHS was found to effectively reduce cell viability in both A2780 and DDP-resistant A2780/DDP cells. The compound's ability to downregulate HIF-1α was critical in overcoming drug resistance, marking it as a promising candidate for combination therapies .

Summary Table of Biological Activities

Activity Cancer Type Mechanism Reference
ChemosensitizationBreast CancerModulates EV signaling; reduces CXCL1
Autophagy SuppressionOvarian CancerDownregulates HIF-1α/ATG5
Proliferation InhibitionHepatocellular CarcinomaInduces apoptosis; inhibits NF-κB pathway
Osteoclastogenesis InhibitionOsteoporosisInterferes with MAPK/NF-kB pathways

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Baohuoside I exerts anti-tumor effects?

this compound inhibits tumor growth through multiple pathways, including:

  • CXCR4 downregulation : At 12–25 μM, it suppresses CXCR4 expression, reducing cancer cell invasion and metastasis via NF-κB inhibition .
  • Apoptosis induction : Activates caspase-3, Bax, and cleaved caspase-8 while suppressing Bcl-2, triggering intrinsic and extrinsic apoptosis in glioma and pancreatic cancer cells .
  • Energy metabolism modulation : Inhibits glycolysis and oxidative phosphorylation in pancreatic cancer (e.g., CFPAC-1 cells) via mTOR/S6K1 signaling .

Q. Which experimental models are commonly used to study this compound’s neuroprotective effects?

  • In vitro models : SH-SY5Y neuroblastoma cells treated with neurotoxic agents like MPP+ to study apoptosis and α-synuclein activation .
  • Receptor-specific assays : Pharmacological blockade of GPER (using G15 antagonist) and estrogen receptors (ER) (using ICI182,780) to dissect signaling pathways .
  • Key readouts : Western blot analysis of Bax, Bcl-2, caspase-3, and P-Akt to quantify anti-apoptotic effects .

Q. How does this compound influence immune responses in cancer?

  • CXCR4 suppression : Reduces chemokine receptor expression, limiting tumor cell migration and metastasis .
  • NF-κB inhibition : Blocks CXCL12-induced invasion in cervical and breast cancer cells at 25 μM .

Advanced Research Questions

Q. What methodologies are recommended to resolve conflicting data on this compound’s apoptotic pathways?

Contradictory mechanisms (e.g., GPER/ER vs. mTOR activation) can be addressed by:

  • Pathway-specific inhibitors : Combine receptor antagonists (e.g., G15 for GPER) with mTOR inhibitors (e.g., rapamycin) to isolate signaling contributions .
  • Multi-omics integration : Use transcriptomics/proteomics to map crosstalk between estrogen receptors and mTOR in apoptosis .
  • In vivo validation : Compare tumor xenograft responses in wild-type vs. receptor-knockout models .

Q. How can researchers investigate this compound’s antibacterial activity and target engagement?

  • Target identification : Employ DARTS (Drug Affinity Responsive Target Stability) to confirm binding to Staphylococcus aureus SarZ protein .
  • Binding kinetics : Use Gator® technology to quantify interactions between this compound and SarZ mutants (e.g., Tyr27Ala, Phe117Ala) via biotin-streptavidin assays .
  • Functional assays : Measure Agr gene expression, biofilm formation, and hemolytic activity post-treatment .

Q. What strategies improve this compound’s bioavailability for preclinical testing?

  • Nanoscale formulations : Prepare phospholipid complexes (100–200 nm diameter) to enhance solubility and Caco-2 cell absorption .
  • Physicochemical characterization : Use transmission electron microscopy (TEM) and differential scanning calorimetry (DSC) to validate complex stability .
  • In vivo pharmacokinetics : Compare oral bioavailability in rodent models using HPLC to quantify plasma concentrations .

Q. How should researchers design experiments to study this compound’s dual role in autophagy and apoptosis?

  • Autophagy markers : Measure LC3-II/LC3-I ratio and P62 via Western blot; absence of induction suggests apoptosis dominance .
  • Real-time apoptosis assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptotic cells .
  • Dose-response profiling : Test concentrations (e.g., 20–50 μM) to differentiate autophagy-independent apoptosis in glioma cells .

Q. Methodological Considerations

Q. What controls are critical when assessing this compound’s metabolic effects in cancer cells?

  • Baseline glycolysis/oxidative phosphorylation : Pre-test cells under normoxic vs. hypoxic conditions .
  • Pharmacological controls : Include mTOR activators (e.g., MHY1485) or inhibitors to validate pathway specificity .
  • Cell viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) to distinguish metabolic inhibition from cytotoxicity .

Q. How can conflicting results in receptor activation studies be mitigated?

  • Cell line selection : Use receptor-positive models (e.g., ERα+ MCF-7 cells) and validate receptor expression via qPCR/flow cytometry .
  • Time-course experiments : Monitor temporal changes in receptor phosphorylation (e.g., p-ERK for GPER) to identify transient effects .

Q. Data Interpretation and Validation

Q. What statistical approaches are suitable for dose-dependent studies of this compound?

  • Nonlinear regression : Fit IC50 curves (e.g., for cell viability) using four-parameter logistic models .
  • Multivariate analysis : Apply ANOVA to compare apoptosis rates across concentrations and treatment durations .
  • Reproducibility checks : Replicate key findings in ≥3 independent experiments with technical triplicates .

Propriétés

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYNFJANBHLKA-LVKFHIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150457
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113558-15-9
Record name Icariside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113558-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baohuoside I
Reactant of Route 2
Reactant of Route 2
Baohuoside I
Reactant of Route 3
Reactant of Route 3
Baohuoside I
Reactant of Route 4
Baohuoside I
Reactant of Route 5
Baohuoside I
Reactant of Route 6
Baohuoside I

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.